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molecular formula C11H13N B1365413 5-(1-Methylethyl)-1H-indole CAS No. 97820-51-4

5-(1-Methylethyl)-1H-indole

Cat. No. B1365413
M. Wt: 159.23 g/mol
InChI Key: LBVLQBYXKBTHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05998462

Procedure details

5-Sec-butyl-1H-indole; from 5-sec-butyl-1-trifluoroacetylindole (Example 2c) (94%).
Name
5-Sec-butyl-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-sec-butyl-1-trifluoroacetylindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[CH:8]2)([CH2:3]C)[CH3:2].C(C1C=C2C(=CC=1)N(C(=O)C(F)(F)F)C=C2)(CC)C>>[CH:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[CH:8]2)([CH3:3])[CH3:2]

Inputs

Step One
Name
5-Sec-butyl-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)C=1C=C2C=CNC2=CC1
Step Two
Name
5-sec-butyl-1-trifluoroacetylindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)C=1C=C2C=CN(C2=CC1)C(C(F)(F)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)C=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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